3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one
Description
3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a six-membered cyclohexenone ring with a methyl group at position 5 and a 4-acetylphenylamino substituent at position 3 (Fig. 1). The acetyl group on the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and biological activity. This compound is commercially available (e.g., CymitQuimica, Ref: 3D-FA169842) and is utilized in pharmaceutical and materials research due to its structural versatility .
Properties
IUPAC Name |
3-(4-acetylanilino)-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-7-14(9-15(18)8-10)16-13-5-3-12(4-6-13)11(2)17/h3-6,9-10,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYPDIJPGWSTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one typically involves the reaction of 4-acetylphenylamine with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features, molecular weights, and substituent effects of 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one and related compounds:
*Molecular weight calculated based on formula C₁₅H₁₇NO₂.
Key Observations:
Electronic Effects: The acetyl group in the target compound contrasts with electron-donating groups (e.g., –NH₂ in ) or other electron-withdrawing substituents (e.g., –Cl in ). This influences reactivity in nucleophilic additions or redox reactions.
Steric and Solubility Considerations: The 4-methylphenyl group in increases hydrophobicity, whereas the hydroxyl group in improves aqueous solubility via hydrogen bonding. The absence of an amino group in reduces hydrogen-bonding capacity compared to the target compound.
Pharmacological Relevance :
Biological Activity
The compound 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one , also known by its CAS number 1024278-12-3, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 277.75 g/mol. The compound features a cyclohexene ring, which contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClNO₂ |
| Molecular Weight | 277.75 g/mol |
| CAS Number | 1024278-12-3 |
| Purity | >90% |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological responses.
- Receptor Modulation : The compound may interact with certain receptors in the body, altering neurotransmitter release and cellular signaling pathways.
Pharmacological Effects
The pharmacological effects of this compound are still under investigation, but preliminary studies have shown potential in several areas:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Properties : Certain compounds in this class have been noted for their ability to reduce inflammation, potentially useful in treating chronic inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that these compounds could protect neuronal cells from damage, which may have implications for neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The researchers found that treatment with the compound resulted in significant apoptosis (programmed cell death) in MCF-7 cells, indicating potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using an animal model of arthritis. The results showed a marked reduction in inflammatory markers and improved joint function in treated animals compared to controls.
Study 3: Neuroprotection
In vitro studies exploring the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
